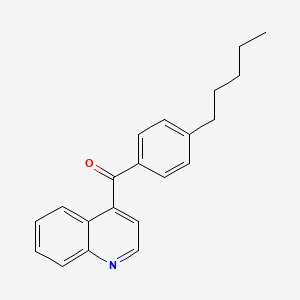

(4-Pentylphenyl)(quinolin-4-yl)methanone

CAS No.: 1706429-85-7

Cat. No.: VC2734993

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706429-85-7 |

|---|---|

| Molecular Formula | C21H21NO |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (4-pentylphenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3 |

| Standard InChI Key | QTOMOIDKYWHUGQ-UHFFFAOYSA-N |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Introduction

Synthesis

The synthesis of such ketones often involves Friedel-Crafts acylation or similar methods:

-

Starting Materials:

-

4-pentylaniline or 4-pentylbenzene.

-

Quinolin-4-carboxylic acid chloride or quinolin-4-aldehyde.

-

-

Reagents and Conditions:

-

Use of Lewis acids like AlCl for Friedel-Crafts reactions.

-

Alternatively, coupling reactions using palladium catalysts could be employed.

-

Pharmaceutical Relevance

Compounds containing quinoline and phenyl groups often exhibit biological activities:

-

Anticancer Activity: Quinoline derivatives are known for their ability to inhibit topoisomerases or tubulin polymerization, making them potential antimitotic agents .

-

Antimicrobial Properties: Quinoline-based compounds have been studied for their antibacterial and antimalarial activities .

-

Anti-inflammatory Effects: The combination of aromatic systems in such compounds may interact with enzymes involved in inflammation.

Material Science

Aromatic ketones like this compound may have applications in:

-

Organic Electronics: Quinoline derivatives are used in OLEDs and other optoelectronic devices due to their electron-rich nature.

-

Dyes and Pigments: The extended conjugation may allow for use as chromophores.

Table 1: Comparison with Related Compounds

Structural Modifications

-

Substituting the pentyl chain with other alkyl or functional groups could improve solubility or target specificity.

-

Adding electron-withdrawing/donating groups on the quinoline ring could modulate biological activity.

Biological Testing

-

Screening for anticancer activity using in vitro assays (e.g., MTT assay against cancer cell lines).

-

Evaluating antimicrobial properties against bacterial and fungal strains.

Computational Studies

-

Molecular docking to predict binding affinity to biological targets like enzymes or receptors.

-

ADMET profiling to assess drug-likeness and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume